Technical Guide: Spectroscopic Characterization of 8-(Trifluoromethyl)quinolin-6-amine
Technical Guide: Spectroscopic Characterization of 8-(Trifluoromethyl)quinolin-6-amine
Topic: Spectroscopic Data & Characterization of 8-(Trifluoromethyl)quinolin-6-amine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers[1]
Executive Summary & Compound Identity
8-(Trifluoromethyl)quinolin-6-amine is a critical heterocyclic intermediate used primarily in the synthesis of advanced kinase inhibitors and antimalarial agents (analogous to tafenoquine scaffolds).[1] Its structural uniqueness lies in the electronic push-pull system created by the electron-donating amine (-NH₂) at position 6 and the electron-withdrawing trifluoromethyl (-CF₃) group at position 8.[1]
This guide provides a comprehensive framework for the spectroscopic validation of this compound, addressing the lack of standardized spectral libraries for this specific isomer. It synthesizes theoretical prediction with empirical trends observed in 6,8-disubstituted quinolines.[1]
Compound Profile
| Property | Detail |
| IUPAC Name | 8-(Trifluoromethyl)quinolin-6-amine |
| CAS Number | 1080640-91-0 |
| Molecular Formula | C₁₀H₇F₃N₂ |
| Molecular Weight | 212.17 g/mol |
| Physical State | Pale yellow to brown solid (light sensitive) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
| SMILES | NC1=CC(C(F)(F)F)=C2N=CC=CC2=C1 |
Synthesis Logic & Impurity Profiling
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (regioisomers or unreduced intermediates) often contaminate the final product.
Primary Synthetic Route: Modified Skraup / Reduction
The most reliable route involves the construction of the quinoline core followed by functional group manipulation.
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Cyclization: Skraup reaction using 2-trifluoromethyl-4-nitroaniline with glycerol/H₂SO₄/oxidant to form 6-nitro-8-(trifluoromethyl)quinoline .[1]
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Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/NH₄Cl) converts the nitro group to the amine.
Common Impurities to Watch For:
-
Unreduced Nitro Intermediate: Distinct signals in ¹H NMR (downfield shift of H5/H7 due to NO₂ vs NH₂).
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Regioisomers: 5-amino or 7-amino isomers (rare if starting material is pure, but possible via aberrant Skraup cyclization).[1]
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De-fluorinated byproducts: Loss of fluorine during harsh reduction conditions (monitored via ¹⁹F NMR).
Figure 1: Synthetic pathway highlighting critical control points for spectroscopic validation.
Spectroscopic Characterization (The Core)
A. Nuclear Magnetic Resonance (NMR) Strategy
Note: Due to the proprietary nature of specific batch data, the following values are Anticipated Diagnostic Signals derived from substituent chemical shift increments (Pretsch/Clerc tables) and analogous 6-aminoquinoline systems. These serve as the validation standard.
¹H NMR (400 MHz, DMSO-d₆)
The spectrum is characterized by two distinct spin systems: the pyridine ring (H2, H3, H4) and the benzene ring (H5, H7).[1]
| Proton | Approx. Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Diagnostic Logic |
| H2 | 8.70 – 8.85 | dd | J₂,₃ ~4.2, J₂,₄ ~1.6 | Most deshielded; adjacent to ring Nitrogen.[1] |
| H4 | 8.10 – 8.25 | dd | J₃,₄ ~8.3, J₂,₄ ~1.6 | Deshielded; typical quinoline H4 position.[1] |
| H3 | 7.40 – 7.55 | dd | J₃,₄ ~8.3, J₂,₃ ~4.2 | Shielded relative to H2/H4; characteristic "middle" pyridine proton.[1] |
| H7 | 7.60 – 7.75 | d | J₅,₇ ~2.5 | Key Diagnostic: Ortho to CF₃ (deshielding) but meta to NH₂. Appears as a sharp doublet (meta-coupling).[1] |
| H5 | 6.90 – 7.10 | d | J₅,₇ ~2.5 | Key Diagnostic: Ortho to NH₂ (strong shielding). Significant upfield shift compared to H7. |
| NH₂ | 5.80 – 6.20 | br s | - | Broad exchangeable singlet; shift varies with concentration/water content.[1] |
Validation Check:
-
H5 vs H7 Differentiation: H5 must be significantly upfield (lower ppm) than H7 due to the strong electron-donating effect of the ortho-amine.[1] If H5/H7 are close in shift, suspect the nitro-precursor (where both are deshielded).[1]
¹³C NMR (100 MHz, DMSO-d₆)
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CF₃ Carbon: Quartet at ~124 ppm (J ~272 Hz).
-
C-NH₂ (C6): Deshielded ipso-carbon, expected ~145-150 ppm.[1]
-
C-CF₃ (C8): Quartet at ~120-130 ppm (J ~30 Hz).[1]
¹⁹F NMR (376 MHz, DMSO-d₆)[1]
-
Signal: Single sharp singlet (or weak doublet if H-F coupling resolves).
-
Shift: -60.0 to -63.0 ppm (Standard range for Ar-CF₃).[1]
-
Purity Check: Look for small satellite peaks indicating defluorinated byproducts.
B. Mass Spectrometry (ESI-MS)[1]
-
Ionization Mode: Positive ESI (M+H)⁺.
-
Molecular Ion: m/z = 213.17 [M+H]⁺.
-
Fragmentation Pattern:
C. Infrared Spectroscopy (FT-IR)
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N-H Stretch: Doublet at 3300–3450 cm⁻¹ (Primary amine).
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C-F Stretch: Strong, broad bands in the 1100–1350 cm⁻¹ region (Very characteristic).
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C=N / C=C (Ring): 1580–1620 cm⁻¹.
Experimental Protocols
Protocol 1: High-Resolution NMR Sample Preparation
To ensure resolution of the meta-coupling between H5 and H7.[1]
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Mass: Weigh 5–10 mg of the solid amine.
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Solvent: Use 0.6 mL DMSO-d₆ (99.9% D).[1]
-
Additive (Optional): If peaks are broad, add 1 drop of D₂O to collapse the NH₂ coupling, simplifying the aromatic region (though this eliminates the NH₂ peak itself).
-
Acquisition: Run at 298K. Set relaxation delay (d1) to >2.0s to allow full relaxation of the isolated H2 proton.
Protocol 2: TLC Purity Check[1]
-
Stationary Phase: Silica Gel 60 F₂₅₄.
-
Mobile Phase: Hexane : Ethyl Acetate (3:2) or DCM : MeOH (95:5).
-
Visualization:
-
UV (254 nm): Strong absorbance (Quinolines are highly conjugated).
-
Ninhydrin Stain: Red/Purple spot upon heating (Specific for free amines).
-
Logical Visualization of Signal Assignment
The following diagram illustrates the electronic influences dictating the NMR shifts, providing a mental model for spectral analysis.
Figure 2: Logic flow for assigning NMR signals based on electronic substituent effects.
References
-
Manske, R. H. F., & Kulka, M. (1953).[2] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1][2] Link[2]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Standard reference for substituent increments).
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 8-(Trifluoromethyl)quinolin-6-amine (CAS 1080640-91-0).[1][3] Link
-
Sertbakan, T. R. (2017).[4][5] Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861.[1][4] (Reference for analogous CF3-quinoline spectral behavior). Link
-
BenchChem. (2025).[6][7] The Skraup Synthesis of Quinoline from Aniline: A Technical Guide. Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. 8-(Trifluoromethyl)quinol, ANGENE, 2805240 - 나비엠알오 [m.navimro.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
